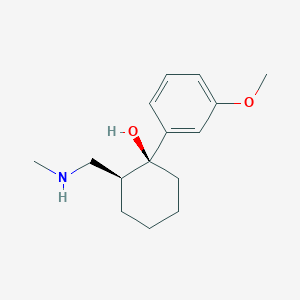

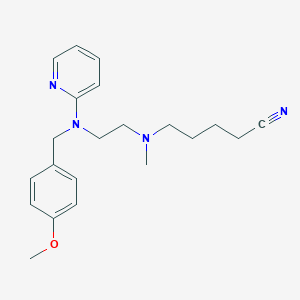

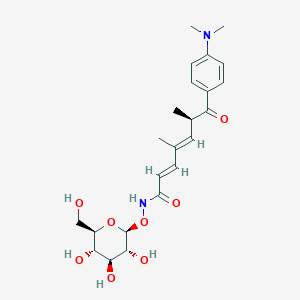

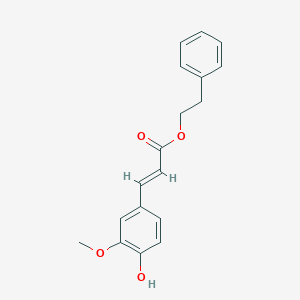

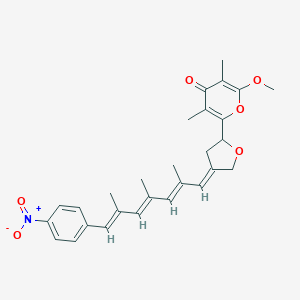

N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine

Vue d'ensemble

Description

The compound belongs to a class of chemicals known for their complex synthesis processes and multifaceted applications in various scientific fields, including medicinal chemistry and material science. Its structure suggests potential activity in biological systems and versatility in chemical reactions.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting from basic building blocks to achieve the desired complex structure. For instance, Amr et al. (2016) detailed the synthesis of a compound involving methoxybenzyl and cyanobutyl groups, highlighting the intricate steps needed to construct such molecules, which could provide insights into the synthesis strategy for the compound of interest (Amr, Mohamed, Al-Omar, & Ghabbour, 2016).

Molecular Structure Analysis

The structural analysis of similar compounds often involves X-ray crystallography, offering detailed insights into the arrangement of atoms and the overall geometry. For example, the crystal structure of related compounds has been determined, providing information on the spatial arrangement and confirming the presence of specific functional groups (Unaleroglu, Temelli, & Hökelek, 2001).

Chemical Reactions and Properties

Compounds with methoxybenzyl and cyanobutyl components are reactive towards various chemical agents, undergoing reactions that can lead to the formation of new bonds or the rearrangement of existing ones. The work by Johnston et al. (1987) on similar compounds could shed light on the types of chemical transformations that the compound might undergo, including cyclization and condensation reactions (Johnston, Smith, Shepherd, & Thompson, 1987).

Applications De Recherche Scientifique

Transition Properties of Liquid Crystal Dimers

Subheading: Liquid Crystal Research

The study of methylene-linked liquid crystal dimers, including compounds with functionalities similar to the target compound, has revealed insights into their transitional properties. These dimers exhibit unique nematic phases, including a twist-bend nematic phase attributed to their bent geometrical structures. Such research provides foundational knowledge for understanding the liquid crystalline behavior of structurally complex compounds, potentially including "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" (Henderson & Imrie, 2011).

Environmental Impact of Chemical Compounds

Subheading: Environmental Fate of Brominated Compounds

Research on novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlights the environmental persistence and potential risks of synthetic chemicals. This review underscores the importance of understanding the environmental fate of compounds with similar brominated structures or applications, which could extend to the environmental monitoring of "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" (Zuiderveen, Slootweg, & de Boer, 2020).

Advanced Oxidation Processes for Compound Degradation

Subheading: Degradation and Biotoxicity Studies

The degradation of acetaminophen by advanced oxidation processes (AOPs) provides a model for how complex organic compounds break down in the environment. This includes insights into the biotoxicity of degradation by-products. Such methodologies might be applicable to assessing the environmental and health impacts of "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" and its breakdown products (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthesis and Impurities of Pharmaceutical Compounds

Subheading: Novel Synthesis Methods

The novel synthesis of omeprazole and examination of pharmaceutical impurities offer insight into the challenges and methodologies involved in creating and purifying complex organic molecules. This research could inform the synthesis and purity assessment of "N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine" (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Propriétés

IUPAC Name |

5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19/h4,6,8-12,14H,3,5,7,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXAMPXPWBJHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCC#N)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391107 | |

| Record name | N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine | |

CAS RN |

109912-34-7 | |

| Record name | N'-(4-Cyanobutyl)-N-(4-methoxybenzyl)-N'-methyl-N-2-pyridinyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

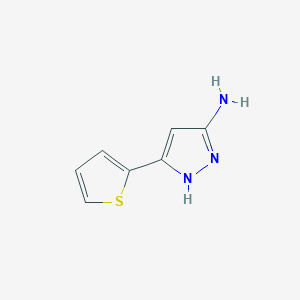

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)